molecular formula C20H16N2OS B11542236 (1Z)-3-oxo-3-phenyl-1-(phenylamino)-2-(pyridinium-1-yl)prop-1-ene-1-thiolate

(1Z)-3-oxo-3-phenyl-1-(phenylamino)-2-(pyridinium-1-yl)prop-1-ene-1-thiolate

Katalognummer: B11542236
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: ZCTHHRFGNNQLIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including a pyridinium ion, a phenylamino group, and a sulfanide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE typically involves multi-step organic reactionsThe final step often involves the formation of the sulfanide moiety under controlled conditions, such as using sulfur-containing reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenylamino or pyridinium moieties .

Wissenschaftliche Forschungsanwendungen

[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of [(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(1Z)-3-OXO-1-PHENYL-1-BUTEN-1-YL]OXONIUM: Shares structural similarities but differs in the functional groups attached to the core structure.

    N-[(1E,3E)-3-(PHENYLIMINO)PROP-1-EN-1-YL]ANILINE: Similar in having a phenylamino group but differs in the overall structure and functional groups.

Uniqueness

[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H16N2OS

Molekulargewicht

332.4 g/mol

IUPAC-Name

(E)-3-anilino-1-phenyl-2-pyridin-1-ium-1-yl-3-sulfanylideneprop-1-en-1-olate

InChI

InChI=1S/C20H16N2OS/c23-19(16-10-4-1-5-11-16)18(22-14-8-3-9-15-22)20(24)21-17-12-6-2-7-13-17/h1-15H,(H-,21,23,24)

InChI-Schlüssel

ZCTHHRFGNNQLIC-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=C(/C(=S)NC2=CC=CC=C2)\[N+]3=CC=CC=C3)/[O-]

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C(=S)NC2=CC=CC=C2)[N+]3=CC=CC=C3)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.